![molecular formula C18H13F3N2O B2768058 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide CAS No. 1825500-97-7](/img/structure/B2768058.png)
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide, also known as TFB-TN, is a potent and selective inhibitor of the mitotic kinesin KSP/Eg5. It is a small molecule that has shown promising results in scientific research for its potential use in cancer treatment.
Mechanism of Action
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide inhibits the mitotic kinesin KSP/Eg5, which is involved in the separation of spindle poles during cell division. By inhibiting KSP/Eg5, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide disrupts the normal process of cell division, leading to mitotic arrest and cell death.
Biochemical and Physiological Effects:
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide has been shown to induce mitotic arrest in cancer cells, leading to cell death. It has also been found to inhibit tumor growth in animal models of cancer. N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide has been shown to have low toxicity in normal cells, making it a potential candidate for cancer chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide is its selectivity for KSP/Eg5, which makes it a potent and specific inhibitor of mitotic kinesin. However, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
Future Directions
There are several future directions for research on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide. One potential area of study is the development of more soluble derivatives of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide, which could improve its efficacy in certain experiments. Another area of research is the investigation of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide in combination with other chemotherapy drugs, which could enhance its effectiveness in cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide in humans, which could lead to its development as a cancer therapy.
Synthesis Methods
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide involves a series of chemical reactions starting with the condensation of 2-cyano-1,2,3,4-tetrahydronaphthalene with 2,4,5-trifluoro-3-nitrobenzoic acid. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield the final product.
Scientific Research Applications
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide has been extensively studied for its potential use in cancer treatment. It has shown promising results as a mitotic kinesin inhibitor, which is a target for cancer therapy. N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide has been found to induce mitotic arrest and cell death in cancer cells, making it a potential candidate for cancer chemotherapy.
properties
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2,4,5-trifluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-14-8-16(21)15(20)7-13(14)17(24)23-18(10-22)6-5-11-3-1-2-4-12(11)9-18/h1-4,7-8H,5-6,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBAHHZPVXNZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C#N)NC(=O)C3=CC(=C(C=C3F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.